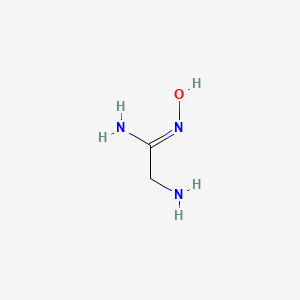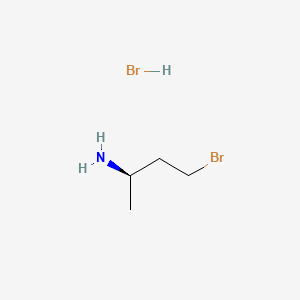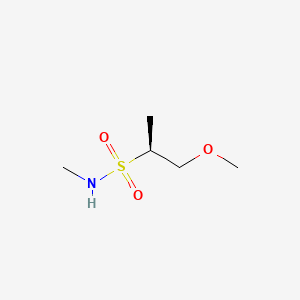
(3-Azidopropyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Azidopropyl)boronic acid is an organoboron compound characterized by the presence of an azide group attached to a propyl chain, which is further bonded to a boronic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Azidopropyl)boronic acid typically involves the reaction of 3-bromopropylboronic acid with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The azide group is introduced via nucleophilic substitution, replacing the bromine atom with an azide group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide group.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Azidopropyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in click chemistry reactions, forming triazoles when reacted with alkynes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: 3-aminopropylboronic acid.
Substitution: 1,2,3-triazole derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Azidopropyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions.
Biology: Employed in bioconjugation techniques, where it can be used to attach biomolecules to surfaces or other molecules through click chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and sensors, due to its ability to form stable boron-oxygen bonds.
Wirkmechanismus
The mechanism of action of (3-Azidopropyl)boronic acid is primarily based on its ability to form reversible covalent bonds with diols and other nucleophiles. The boronic acid moiety interacts with cis-diols to form cyclic boronate esters, which are stable under physiological conditions. This property is exploited in various applications, including sensing and drug delivery.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: Commonly used in sensing applications due to its ability to bind to sugars and other diols.
Methylboronic acid: Similar in reactivity but with a simpler structure.
Vinylboronic acid: Used in polymer chemistry and materials science.
Uniqueness: (3-Azidopropyl)boronic acid is unique due to the presence of the azide group, which allows for additional functionalization through click chemistry. This makes it a versatile compound for applications requiring bioconjugation and the formation of complex molecular architectures.
Eigenschaften
Molekularformel |
C3H8BN3O2 |
|---|---|
Molekulargewicht |
128.93 g/mol |
IUPAC-Name |
3-azidopropylboronic acid |
InChI |
InChI=1S/C3H8BN3O2/c5-7-6-3-1-2-4(8)9/h8-9H,1-3H2 |
InChI-Schlüssel |
FUIORJWYXNHTQO-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCCN=[N+]=[N-])(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13564710.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-oxaspiro[3.5]nonan-1-one](/img/structure/B13564724.png)
![2,7-Dioxa-5-azaspiro[3.4]octan-6-one](/img/structure/B13564731.png)
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-ol](/img/structure/B13564738.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13564742.png)


![2-Amino-3-[(3-aminopropyl)sulfanyl]propanoic acid dihydrochloride](/img/structure/B13564769.png)




